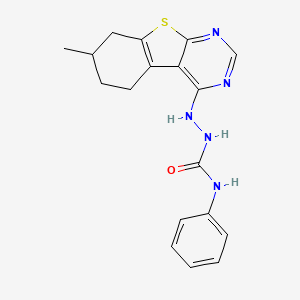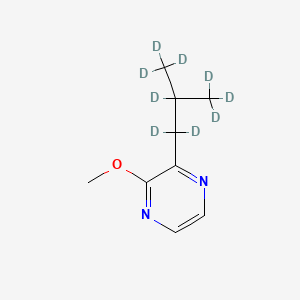
2-Isobutyl-3-methoxypyrazine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-3-methoxypyrazine-d9 is a deuterated analog of 2-Isobutyl-3-methoxypyrazine, a compound known for its potent bell-pepper odor. The deuterated version is often used in scientific research to study various biochemical processes due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-methoxypyrazine-d9 involves the deuteration of 2-Isobutyl-3-methoxypyrazine. This process typically includes the introduction of deuterium atoms into the molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-3-methoxypyrazine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Isobutyl-3-methoxypyrazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of molecules.
Biology: Employed in metabolic studies to understand the pathways and interactions of biomolecules.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of fragrances and flavorings due to its distinctive odor profile.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-3-methoxypyrazine-d9 involves its interaction with specific molecular targets. In biological systems, it binds to olfactory receptors, triggering a sensory response. In chemical reactions, its deuterated nature allows for the study of reaction kinetics and mechanisms by providing a stable isotope label.
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutyl-3-methoxypyrazine: The non-deuterated analog with similar odor properties.
3-Isobutyl-2-methoxypyrazine: A structural isomer with a different arrangement of functional groups.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Isobutyl-3-methoxypyrazine-d9 is unique due to its deuterated nature, which makes it particularly useful in research applications where stable isotope labeling is required. This property allows for more precise tracking and analysis in various scientific studies.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
175.28 g/mol |
Nombre IUPAC |
2-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-3-methoxypyrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3/i1D3,2D3,6D2,7D |
Clave InChI |
UXFSPRAGHGMRSQ-MLFDDPCISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C1=NC=CN=C1OC |
SMILES canónico |
CC(C)CC1=NC=CN=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
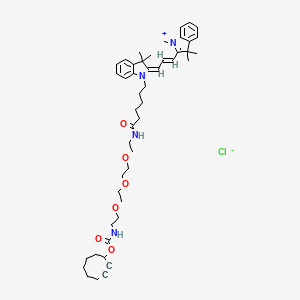
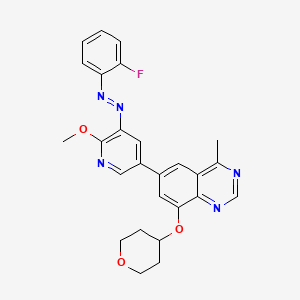


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)


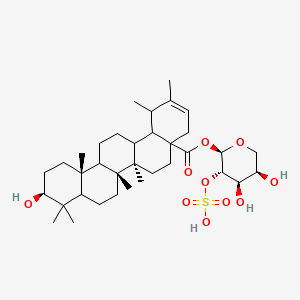
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
